1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide
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Overview
Description
The compound contains several structural components including a benzimidazole, a benzothiadiazole, and a piperidine ring. Benzimidazoles are a class of compounds that have been widely studied for their diverse biological activities . Similarly, benzothiadiazoles are known for their various biological activities . Piperidine is a common structural motif in many pharmaceuticals and alkaloids .
Molecular Structure Analysis
The compound has a complex structure with multiple ring systems. The benzimidazole and benzothiadiazole rings are aromatic and contribute to the compound’s stability and reactivity . The piperidine ring is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, benzothiadiazole, and piperidine rings. For instance, the benzimidazole ring might undergo electrophilic substitution reactions . The benzothiadiazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
- A study focused on synthesizing imidazo[1,2-a]pyridines, highlighting the potential for antiulcer agents, demonstrating the versatility of benzimidazole derivatives in developing compounds with cytoprotective properties in ethanol and HCl-induced ulcer models, although lacking significant antisecretory activity (J. Starrett et al., 1989).
Antimicrobial Applications
- Novel imidazo[1,2-a]pyridine-3-carboxamides were synthesized showing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, indicating the chemical's role in addressing antimicrobial resistance (Kai Lv et al., 2017).
Diagnostic and Imaging Studies
- A [2 + 1] mixed ligand concept involving benzimidazole derivatives for labeling bioactive molecules with 99mTc for potential diagnostic applications, demonstrating the compound's utility in medical imaging (S. Mundwiler et al., 2004).
Anti-inflammatory Activity
- Synthesis and evaluation of benzimidazole derivatives for anti-inflammatory activity, showcasing the compound's potential in developing new therapeutics for inflammation-related disorders (Aejaz Ahmed et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-20(23-16-6-3-7-17-19(16)25-28-24-17)13-8-10-26(11-9-13)12-18-21-14-4-1-2-5-15(14)22-18/h1-7,13H,8-12H2,(H,21,22)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMUXVGTHHQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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